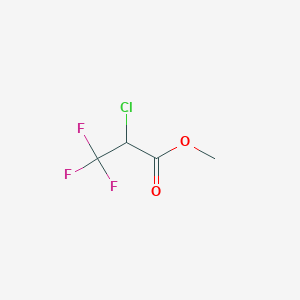
Methyl 2-chloro-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C4H4ClF3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of chlorine and trifluoromethyl groups in its structure makes it a valuable intermediate in the synthesis of various fluorinated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3,3,3-trifluoropropanoate can be synthesized through several methods. One common method involves the reaction of methyl 3,3,3-trifluoropropanoate with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is typically obtained through continuous distillation and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted derivatives depending on the nucleophile used.
Hydrolysis: The major products are 2-chloro-3,3,3-trifluoropropanoic acid and methanol.
Reduction: The major product is 2-chloro-3,3,3-trifluoropropanol.
Scientific Research Applications
Methyl 2-chloro-3,3,3-trifluoropropanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of fluorinated compounds and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of drugs with fluorinated moieties.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3,3,3-trifluoropropanoate involves its reactivity with nucleophiles and its ability to undergo hydrolysis and reduction. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is the primary site of attack, leading to the formation of various substituted products.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoropropanoate: Similar structure but lacks the chlorine atom.
Ethyl 2-chloro-3,3,3-trifluoropropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-Chloro-3,3,3-trifluoropropanoic acid: The acid form of the compound.
Uniqueness
Methyl 2-chloro-3,3,3-trifluoropropanoate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various fluorinated compounds and pharmaceuticals.
Properties
CAS No. |
382-92-3 |
|---|---|
Molecular Formula |
C4H4ClF3O2 |
Molecular Weight |
176.52 g/mol |
IUPAC Name |
methyl 2-chloro-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C4H4ClF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 |
InChI Key |
VVYPKMRQTPLBKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


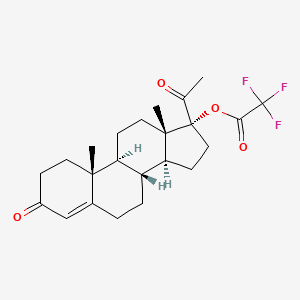
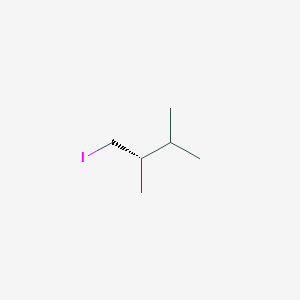
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
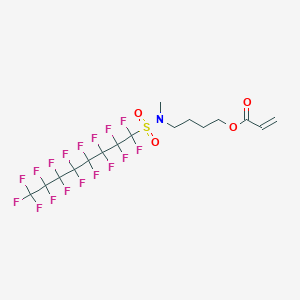
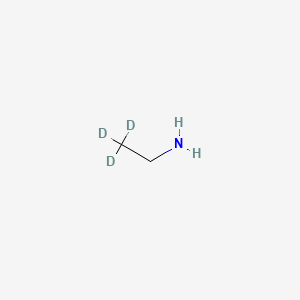
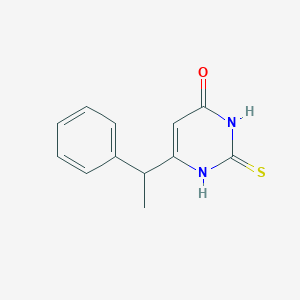
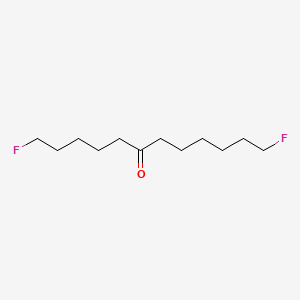


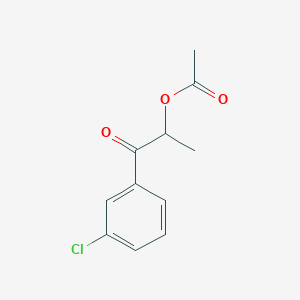
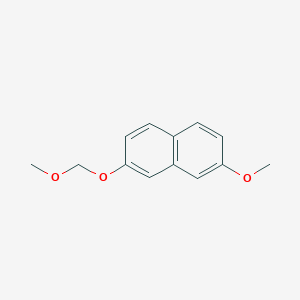

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
